molecular formula C19H18N4NaO2S+ B8180816 Ilaprazole sodium

Ilaprazole sodium

Cat. No.: B8180816
M. Wt: 389.4 g/mol
InChI Key: XFCXFDLONTXKAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ilaprazole involves multiple steps, starting from the appropriate pyridine and benzimidazole derivatives. The key steps include:

Industrial Production Methods

Industrial production of Ilaprazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ilaprazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted pyridine derivatives .

Scientific Research Applications

Pharmacological Mechanism

Ilaprazole sodium works by binding to the proton pump in the stomach lining, thus blocking the final step of acid production. Its potency is demonstrated through various studies:

  • The IC50 value for inhibiting gastric acid secretion is approximately 6 μM in rabbit parietal cells .
  • In vivo studies indicate that this compound can significantly increase gastric pH and reduce acid secretion in a dose-dependent manner .

Treatment of Gastric Ulcers

This compound has been extensively studied for its efficacy in treating gastric ulcers. A meta-analysis indicated that ilaprazole is highly effective compared to other PPIs, showing a higher healing rate and better safety profile .

Gastroesophageal Reflux Disease (GERD)

A prospective study demonstrated that ilaprazole significantly alleviates symptoms in patients with GERD without esophagitis. Patients treated with 20 mg daily reported substantial symptom relief and improved quality of life over four weeks .

Helicobacter pylori Eradication

Although not primarily used for this purpose, this compound has shown potential in combination therapies aimed at eradicating Helicobacter pylori, which is often associated with peptic ulcers .

Pharmacokinetics and Dosage

This compound exhibits favorable pharmacokinetics with a prolonged half-life compared to traditional PPIs. Clinical trials have established effective doses ranging from 5 mg to 20 mg , with higher doses correlating with increased intragastric pH levels .

Case Studies and Research Findings

StudyObjectiveFindings
DU Yi et al. (2012) Evaluate safety and efficacy on healthy volunteersIlaprazole 20 mg achieved a significantly higher mean 24-hour pH than omeprazole 20 mg.
Meta-analysis (2014) Compare ilaprazole with other PPIsIlaprazole showed superior healing rates for duodenal ulcers compared to other PPIs.
Prospective Study (2018) Assess efficacy in GERD patientsSignificant symptom relief observed after 4 weeks of treatment with ilaprazole 20 mg daily.

Potential Side Effects

While generally well-tolerated, long-term use of this compound may be associated with risks such as cardiovascular events and gastrointestinal infections due to altered gut flora . Ongoing research aims to clarify these risks further.

Mechanism of Action

Ilaprazole exerts its effects by selectively inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to a significant reduction in stomach acid levels. The active form of Ilaprazole binds covalently to the cysteine residues on the proton pump, resulting in irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Ilaprazole is structurally and functionally similar to other proton pump inhibitors, such as:

Uniqueness

Ilaprazole is unique among proton pump inhibitors due to its longer duration of action and higher potency. It has a slower metabolism, leading to prolonged inhibition of gastric acid secretion. Additionally, Ilaprazole has been shown to have a lower incidence of drug interactions compared to other proton pump inhibitors .

Biological Activity

Ilaprazole sodium is a proton pump inhibitor (PPI) that has gained attention for its efficacy in treating various gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and clinical efficacy.

Overview of this compound

This compound is a derivative of ilaprazole, characterized by its ability to inhibit the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial for managing conditions associated with excessive stomach acid.

Pharmacodynamics

Ilaprazole exhibits a potent and prolonged acid-suppressing effect. Studies have demonstrated that ilaprazole provides superior acid control compared to traditional PPIs. For instance, a study found that ilaprazole at doses of 5 mg showed comparable gastric pH control to 20 mg omeprazole, while higher doses of ilaprazole offered more effective and sustained acid suppression than equivalent doses of other PPIs .

Table 1: Comparative Pharmacodynamics of Ilaprazole and Other PPIs

ParameterIlaprazole (5 mg)Omeprazole (20 mg)Rabeprazole (20 mg)
Gastric pH ControlComparableReferenceInferior
Acid Suppression DurationProlongedShorterShorter
Healing Rate for Duodenal UlcersHighModerateModerate

Metabolism and Bioactivity

The metabolism of ilaprazole is primarily mediated by cytochrome P450 enzymes, with several metabolites identified. A recent study identified twelve in vivo metabolites in rat plasma, including six novel metabolites that showed potential H+/K+-ATPase inhibitory activity . The metabolic pathways include oxidative and reductive processes leading to various sulfoxide and sulfone derivatives.

Table 2: Identified Metabolites of Ilaprazole

MetaboliteTypePotential Activity
M1HydroxylatedInhibitory
M2HydroxylatedInhibitory
M3ReductiveInhibitory
M7HydroxylatedInhibitory
M9OxidativeInhibitory

Clinical Efficacy

Ilaprazole has been evaluated in various clinical settings. A meta-analysis indicated that it is highly effective in treating duodenal ulcers compared to other PPIs, with a notable healing rate . Furthermore, a prospective study involving patients with GERD demonstrated significant symptom relief following ilaprazole treatment .

Case Study: Efficacy in GERD Patients

In a single-arm study involving 20 patients with heartburn but no esophagitis, ilaprazole was administered at a dose of 20 mg daily for four weeks. The results showed significant improvements in symptoms as measured by the GerdQ questionnaire and endoscopic findings post-treatment .

Properties

IUPAC Name

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3,(H,21,22);/q;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCXFDLONTXKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4NaO2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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